molecular formula C18H31N3O5S2 B2951032 4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034375-94-3

4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2951032
CAS No.: 2034375-94-3
M. Wt: 433.58
InChI Key: BCDXPWRLISEQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C18H31N3O5S2 and its molecular weight is 433.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high levels .

Mode of Action

Febuxostat acts as a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of this enzyme, Febuxostat reduces the synthesis of uric acid, thereby lowering serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase by Febuxostat disrupts the purine degradation pathway, specifically the oxidation of hypoxanthine and xanthine to uric acid . This disruption leads to a decrease in uric acid levels, reducing the risk of gout, a condition associated with hyperuricemia .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins, particularly albumin . The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases . The elimination half-life of Febuxostat is approximately 5-8 hours, and it is excreted in both urine and feces, mostly as metabolites .

Result of Action

The primary molecular effect of Febuxostat is the reduction of serum uric acid levels . On a cellular level, this can lead to a decrease in the formation of uric acid crystals, which are responsible for the inflammation and pain associated with gout .

Action Environment

The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, as Febuxostat is metabolized by several enzymes that are also involved in the metabolism of other drugs . Additionally, conditions that affect liver function can impact the metabolism and efficacy of Febuxostat . It’s also worth noting that Febuxostat is recommended only for people who cannot tolerate allopurinol, another medication used to treat gout .

Properties

IUPAC Name

N,N-dimethyl-4-[[[4-(2-methylpropoxy)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O5S2/c1-15(2)14-26-17-5-7-18(8-6-17)27(22,23)19-13-16-9-11-21(12-10-16)28(24,25)20(3)4/h5-8,15-16,19H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDXPWRLISEQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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